molecular formula C15H18N2O2 B2404197 N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide CAS No. 885950-22-1

N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide

Cat. No.: B2404197
CAS No.: 885950-22-1
M. Wt: 258.321
InChI Key: AXGFOPLBZVUWIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 3-bromoaniline with propargyl bromide to form 3-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with morpholine to yield 3-(3-morpholino-1-propynyl)aniline. Finally, the acetylation of this intermediate with acetic anhydride produces this compound .

Chemical Reactions Analysis

N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and studies.

Mechanism of Action

The mechanism of action of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate certain enzymatic activities and signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-(3-morpholin-4-ylprop-1-ynyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-13(18)16-15-6-2-4-14(12-15)5-3-7-17-8-10-19-11-9-17/h2,4,6,12H,7-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGFOPLBZVUWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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